molecular formula C10H14O3 B14651523 1-Cyclohexene-1-propanoic acid, 6-oxo-, methyl ester CAS No. 51577-39-0

1-Cyclohexene-1-propanoic acid, 6-oxo-, methyl ester

Cat. No.: B14651523
CAS No.: 51577-39-0
M. Wt: 182.22 g/mol
InChI Key: CPVWARYRGYMWGQ-UHFFFAOYSA-N
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Description

1-Cyclohexene-1-propanoic acid, 6-oxo-, methyl ester is an organic compound with a unique structure that includes a cyclohexene ring, a propanoic acid group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexene-1-propanoic acid, 6-oxo-, methyl ester typically involves the esterification of 1-Cyclohexene-1-propanoic acid, 6-oxo- with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and improving the overall sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexene-1-propanoic acid, 6-oxo-, methyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

1-Cyclohexene-1-propanoic acid, 6-oxo-, methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers and other materials due to its reactivity and functional groups.

Mechanism of Action

The mechanism of action of 1-Cyclohexene-1-propanoic acid, 6-oxo-, methyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound’s ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The cyclohexene ring and keto group may also play a role in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-, methyl ester: Similar structure but with additional methyl groups.

    1-Cycloheptene-1-carboxylic acid, 6-oxo-, methyl ester: Similar structure but with a seven-membered ring.

    1-Cyclohexene-1-carboxylic acid, 4-(1,5-dimethyl-3-oxo-4-hexenyl)-, methyl ester: Similar structure with a different substituent on the cyclohexene ring.

Properties

CAS No.

51577-39-0

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

methyl 3-(6-oxocyclohexen-1-yl)propanoate

InChI

InChI=1S/C10H14O3/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h4H,2-3,5-7H2,1H3

InChI Key

CPVWARYRGYMWGQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CCCCC1=O

Origin of Product

United States

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